molecular formula C54H66Cl2N12O8S2 B3251356 Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide CAS No. 209006-05-3

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide

Katalognummer B3251356
CAS-Nummer: 209006-05-3
Molekulargewicht: 1146.2 g/mol
InChI-Schlüssel: HUDNCNKRBYKWKH-RDZOQIRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, also known as DWK-5, is a cyclic peptide that has been shown to have potential therapeutic applications. This peptide has a unique structure that allows it to interact with specific receptors in the body, leading to various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Interaction with Urotensin-II Receptors

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide (SB-710411) has been studied for its interaction with urotensin-II receptors in rodents and primates. It inhibits urotensin-II-induced inositol phosphate formation in rat UT receptors, acting as an antagonist. However, in primates, it functions as an agonist at the UT receptor, displaying intrinsic activity in monkey arteries and acting as a vasoconstrictor (Behm et al., 2004).

Application in Fluorescence Detection

The compound has been applied in the field of fluorescence detection, particularly in the selective detection of cysteine and homocysteine. By undergoing a Michael addition/S,N-intramolecular rearrangement sequence, it enables the formation of specific products that exhibit significant fluorescence enhancement, useful for imaging cysteine in different cell lines (Cheng et al., 2019).

Study in Solid-Phase Synthesis

The compound has been included in studies of solid-phase synthesis, particularly in the synthesis of psi [CH2NH] pseudopeptide analogues of potent somatostatin octapeptide analogues. These studies help in understanding the modification of cyclic ring amide carbonyls and their impact on in vivo and in vitro potencies, providing insights into peptide conformation and biological activity (Sasaki et al., 1987).

Involvement in Mu-Opioid Antagonist Research

The peptide has been analyzed in the context of mu-opioid antagonist research, particularly in studying the conformation of specific antagonist peptides in aqueous solutions. This research is critical in understanding the interactions and conformations of peptides that play roles in opioid receptor antagonism (Pelton et al., 2009).

Electrochemical Determination in Amino Acids

The compound has been used in the electrochemical determination of amino acids like L-Tryptophan, L-Tyrosine, and L-Cysteine. It played a role in the development of carbon nanofiber modified electrodes for the quantitative determination of these amino acids, demonstrating its potential in analytical chemistry and clinical diagnostics (Tang et al., 2010).

Pharmacological Characterization in Vasoconstriction Studies

SB-710411, a formulation of Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, has been pharmacologically characterized as a peptidic urotensin-II receptor antagonist. This study revealed its role in inhibiting human urotensin-II-induced contraction in rat isolated aorta, thereby contributing to our understanding of cardiovascular regulation and potential therapeutic applications (Behm et al., 2002).

NMR Analysis in Cystatin-Mimicking Peptides

In nuclear magnetic resonance (NMR) studies, Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide was analyzed for its conformational properties, particularly in the context of cystatin-mimicking peptides. This type of research is pivotal in understanding peptide conformations and their biological interactions, which can be crucial for drug design and protein engineering (Samsoen et al., 1992).

Biosynthetic Pathways in Fungal Neurotoxins

The compound has been implicated in studies exploring the biosynthetic pathways of fungal neurotoxins like alpha-cyclopiazonic acid (CPA). This research provides insights into the enzymatic processes involved in the formation of complex organic compounds, contributing to our understanding of natural product synthesis and potential biotechnological applications (Liu & Walsh, 2009).

Studies in Organic Synthesis and Catalysis

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide has been utilized in research focusing on organic synthesis and catalysis, such as the study of aerobic oxidative olefination of benzamides with styrenes. This type of research expands our understanding of chemical reactions and the development of new synthetic methodologies (Yoshimura et al., 2019).

Anticancer Activity in Peptide Analogs

Research involving Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide also includes the synthesis and in vitro study of its anticancer activity. Modified analogs of the peptide have been tested against various human tumor cell lines, demonstrating its potential in cancer research and therapy (Staykova et al., 2012).

Eigenschaften

IUPAC Name

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66Cl2N12O8S2/c1-30(2)46-54(76)67-45(52(74)63-41(47(59)69)23-32-14-18-36(56)19-15-32)29-78-77-28-44(66-48(70)38(58)22-31-12-16-35(55)17-13-31)53(75)64-42(24-33-8-7-21-60-26-33)50(72)65-43(25-34-27-61-39-10-4-3-9-37(34)39)51(73)62-40(49(71)68-46)11-5-6-20-57/h3-4,7-10,12-19,21,26-27,30,38,40-46,61H,5-6,11,20,22-25,28-29,57-58H2,1-2H3,(H2,59,69)(H,62,73)(H,63,74)(H,64,75)(H,65,72)(H,66,70)(H,67,76)(H,68,71)/t38-,40-,41-,42-,43+,44+,45-,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDNCNKRBYKWKH-RDZOQIRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC=C(C=C6)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66Cl2N12O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1146.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide

CAS RN

209006-05-3
Record name SB 710411
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209006053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Reactant of Route 2
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Reactant of Route 3
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Reactant of Route 4
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Reactant of Route 5
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Reactant of Route 6
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.